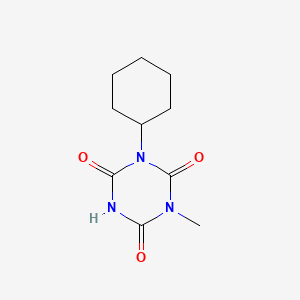
Dysprosium bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium bromide hydrate is an inorganic compound composed of dysprosium, bromine, and water molecules. It is a white solid that is highly soluble in water and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. The chemical formula for this compound is DyBr₃·xH₂O, where “x” represents the number of water molecules associated with each formula unit.
Wirkmechanismus
Target of Action
Dysprosium(3+);tribromide;hydrate, also known as Dysprosium(III) bromide, is an inorganic compound of bromine and dysprosium It’s known to interact with various substances during its preparation and decomposition .
Mode of Action
The compound can be obtained by reacting dysprosium with bromine . Dysprosium bromide hexahydrate can be obtained by crystallization from its solution, which can be heated with ammonium bromide in vacuum to obtain the anhydrous form . Dysprosium(III) oxide and aluminium bromide (in the form of Al2Br6) at a high temperature react to form DyAl3Br12, which decomposes to dysprosium(III) bromide at a lower temperature .
Pharmacokinetics
It’s known that dysprosium(iii) bromide is a white-gray hygroscopic solid that is soluble in water , which could influence its absorption and distribution.
Action Environment
The action of Dysprosium(3+);tribromide;hydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the presence of water and other solvents . Furthermore, its preparation and decomposition can be influenced by factors such as temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dysprosium bromide hydrate can be synthesized through several methods:
Direct Reaction: Dysprosium metal reacts with bromine gas to form dysprosium bromide, which can then be hydrated[ 2Dy + 3Br₂ → 2DyBr₃ ]
Crystallization: this compound can be obtained by crystallizing dysprosium bromide from its aqueous solution.
Vacuum Heating: The anhydrous form of dysprosium bromide can be obtained by heating the hydrate with ammonium bromide in a vacuum.
Industrial Production Methods
Industrial production of this compound typically involves the direct reaction of dysprosium metal with bromine gas, followed by controlled hydration. This method ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium bromide hydrate undergoes various chemical reactions, including:
Oxidation: Dysprosium bromide can be oxidized to form dysprosium oxide.
Reduction: It can be reduced back to dysprosium metal under specific conditions.
Substitution: Dysprosium bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Requires reducing agents such as hydrogen gas or metals like sodium.
Substitution: Involves reagents like halide salts or acids.
Major Products
Oxidation: Dysprosium oxide (Dy₂O₃)
Reduction: Dysprosium metal (Dy)
Substitution: Various dysprosium halides or other dysprosium compounds depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Dysprosium bromide hydrate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and as a reagent in various chemical reactions.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for potential use in medical imaging and as a contrast agent due to its paramagnetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dysprosium chloride (DyCl₃)
- Dysprosium fluoride (DyF₃)
- Dysprosium iodide (DyI₃)
Comparison
Dysprosium bromide hydrate is unique due to its specific bromide ion, which imparts distinct chemical and physical properties compared to other dysprosium halides. For example, this compound has different solubility and hygroscopic characteristics compared to dysprosium chloride or dysprosium fluoride. These differences make it suitable for specific applications where other dysprosium halides may not be as effective .
Eigenschaften
CAS-Nummer |
29843-91-2 |
|---|---|
Molekularformel |
Br3DyH2O |
Molekulargewicht |
420.23 g/mol |
IUPAC-Name |
tribromodysprosium;hydrate |
InChI |
InChI=1S/3BrH.Dy.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI-Schlüssel |
AFSOHNHMWFEFBS-UHFFFAOYSA-K |
SMILES |
O.[Br-].[Br-].[Br-].[Dy+3] |
Kanonische SMILES |
O.Br[Dy](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















